

Application Notes and Protocols for cis-KIN-8194 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-KIN-8194 is a potent, orally bioavailable dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] It has demonstrated significant anti-tumor activity in preclinical xenograft models of B-cell malignancies driven by MYD88 mutations, such as Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström Macroglobulinemia (WM).[1][3] Notably, cis-KIN-8194 overcomes ibrutinib resistance mediated by mutations in BTK at cysteine 481 (C481S).[1][3] These application notes provide a comprehensive overview of the dosage and administration of cis-KIN-8194 in xenograft mouse models based on published preclinical data.

Data Presentation

Table 1: Summary of cis-KIN-8194 Dosage and Administration in Xenograft Mouse Models



Xenogra ft Model	Cell Line	Mouse Strain	Adminis tration Route	Dosage	Treatme nt Schedul e	Key Finding s	Referen ce
ABC DLBCL	TMD-8 (BTK WT)	NOD- SCID	Oral Gavage	12.5, 25, 50 mg/kg	Single dose	Dose-depende nt inhibition of pHCK and pBTK at 6 and 24 hours.	[1]
ABC DLBCL	TMD-8 (BTK WT)	NOD- SCID	Oral Gavage	50 mg/kg	Daily for 6 weeks	Superior tumor growth suppressi on compare d to vehicle or ibrutinib; sustained complete response s.[1][4]	[1]



ABC DLBCL	TMD-8 (BTK C481S)	NOD- SCID	Oral Gavage	25, 50, 75 mg/kg	Single dose	Dose- depende nt inhibition of pHCK and pBTK at 6 and 24 hours.[1]	[1]
ABC DLBCL	TMD-8 (BTK C481S)	NOD- SCID	Oral Gavage	50, 75 mg/kg	Daily	Superior tumor growth suppressi on and survival advantag e over vehicle or ibrutinib.	[1]
Waldenst röm Macroglo bulinemia	BCWM.1 (BTK WT)	NOD- SCID	Oral Gavage	25, 50 mg/kg	Single dose	Sustaine d reduction in pHCK and pBTK at 6 and 24 hours.[1]	[1]
Mantle Cell Lympho ma (MCL)	Various MCL cell lines	N/A (In vitro data suggests in vivo potential)	N/A	N/A	N/A	Potent growth inhibition irrespecti ve of BTKi	[6][7]



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Table 2: Pharmacokinetic Parameters of cis-KIN-8194 in Mice

Parameter	Value (at 10 mg/kg, oral)	Value (at 25 mg/kg, oral)	
Bioavailability	55%	49%	
Serum Half-life	15.1 hours	16.9 hours	

Experimental Protocols

Protocol 1: Evaluation of In Vivo Pharmacodynamics of **cis-KIN-8194** in an ABC DLBCL Xenograft Model

This protocol describes the methodology to assess the pharmacodynamic effects of **cis-KIN-8194** on HCK and BTK phosphorylation in a TMD-8 xenograft model.

Materials:

- TMD-8 cells (BTK WT or C481S mutant)
- NOD-SCID mice
- Matrigel
- cis-KIN-8194
- Vehicle control
- Oral gavage needles
- · Tissue homogenization buffer
- Phospho-specific antibodies for HCK (pY410) and BTK (pY223)
- · Flow cytometer



Procedure:

- Cell Culture: Culture TMD-8 cells according to standard protocols.
- Tumor Implantation: Subcutaneously inject TMD-8 cells mixed with Matrigel into the flanks of NOD-SCID mice.
- Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size.
- Drug Administration: Administer a single dose of **cis-KIN-8194** (e.g., 12.5, 25, or 50 mg/kg) or vehicle control via oral gavage.[1]
- Tissue Harvest: At specified time points (e.g., 6 and 24 hours post-dose), euthanize the mice and excise the tumors.[1]
- Sample Preparation: Prepare single-cell suspensions from the excised tumors.
- Phospho-Flow Cytometry: Stain the cells with fluorescently labeled phospho-specific antibodies against pHCK and pBTK.
- Data Analysis: Analyze the stained cells using a flow cytometer to quantify the levels of pHCK and pBTK in the tumor cells.

Protocol 2: Assessment of Anti-Tumor Efficacy of **cis-KIN-8194** in an Ibrutinib-Resistant ABC DLBCL Xenograft Model

This protocol details the steps to evaluate the long-term efficacy of **cis-KIN-8194** in suppressing tumor growth in a xenograft model of ibrutinib-resistant DLBCL.

Materials:

- TMD-8 cells (BTK C481S mutant)
- NOD-SCID mice
- Matrigel
- cis-KIN-8194



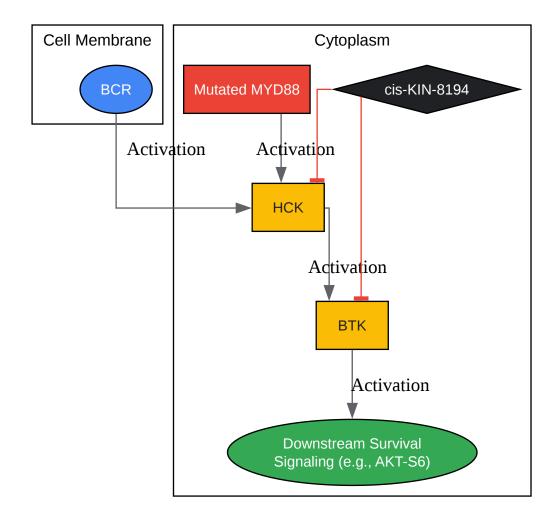
- Ibrutinib (as a comparator)
- Vehicle control
- Oral gavage needles
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: As described in Protocol 1.
- Animal Randomization: Once tumors are established, randomize mice into treatment groups (e.g., vehicle, ibrutinib, cis-KIN-8194 at 50 mg/kg and 75 mg/kg).
- Drug Administration: Administer the assigned treatments daily via oral gavage for a specified duration (e.g., 6 weeks).[1]
- Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
- Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.
- Data Analysis: Compare tumor growth inhibition and overall survival between the different treatment groups.

Mandatory Visualization





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Caption: Signaling pathway of cis-KIN-8194 in MYD88-mutated B-cell malignancies.



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Caption: Experimental workflow for efficacy studies of cis-KIN-8194 in xenograft models.



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